molecular formula C8H6BrClO B1307584 2-Bromophenylacetyl chloride CAS No. 55116-09-1

2-Bromophenylacetyl chloride

Cat. No. B1307584
CAS RN: 55116-09-1
M. Wt: 233.49 g/mol
InChI Key: RFPBUXOVSZEMSW-UHFFFAOYSA-N
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Description

2-Bromophenylacetyl chloride is a chemical compound with the linear formula BrC6H4CH2COCl . It has a molecular weight of 233.49 .


Synthesis Analysis

The synthesis of 2-Bromophenylacetyl chloride involves the reaction of 2-bromophenylacetic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) in dichloromethane at 0-30°C for 2 hours . After the reaction is complete, the product is obtained through rotary evaporation at 35°C .


Molecular Structure Analysis

The molecular structure of 2-Bromophenylacetyl chloride is represented by the formula BrC6H4CH2COCl . The average mass of the molecule is 233.490 Da and the monoisotopic mass is 231.929047 Da .


Physical And Chemical Properties Analysis

2-Bromophenylacetyl chloride has a refractive index of 1.573 (lit.) and a density of 1.57 g/mL at 25 °C (lit.) . It has a boiling point of 186 °C (lit.) .

Safety And Hazards

2-Bromophenylacetyl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(2-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPBUXOVSZEMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399784
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenylacetyl chloride

CAS RN

55116-09-1
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenylacetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

For 3 hours, 21 g (0.098 mole) of o-bromophenylacetic acid was refluxed in 100 ml of anhydrous benzene and 23.5 g (0.198 mole) of thionyl chloride. After completion of the reaction, benzene and unreacted thionyl chloride were removed by distillation under reduced pressure so that unreacted thionyl chloride was removed as completely as possible.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
BI Gold - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 3 search.proquest.com
MO Hasan, SA Aowda, AKO Aldulaimi, HS Lihumis… - Ann. For. Res, 2023 - e-afr.org
… Synthesis of 2-bromophenylacetyl chloride. A round-bottom … to obtain the resulting 2-bromophenylacetyl chloride, which … prepared solution of 2-bromophenylacetyl chloride (28 gm, 0.12 …
Number of citations: 0 www.e-afr.org
J Porras-Ramírez, R Estrada-Reyes… - Canadian Journal of …, 2021 - cdnsciencepub.com
… The phenethylacetamides derivatives were synthesized by coupling aromatic amides to the backbone of 2-bromophenylacetyl chloride. The synthesis of BIQ was achieved by the …
Number of citations: 3 cdnsciencepub.com
J Chen, B Cheng, M Cao, Z Lu - … Chemie International Edition, 2015 - Wiley Online Library
… Compared to the known method for synthesis of stereochemistry-confirmed 8 b [four steps from 2-bromophenylacetyl chloride with stoichiometrical (S)-4-phenyloxazolidinone, 19 % yield…
Number of citations: 152 onlinelibrary.wiley.com
J KUNITOMO, M OSHIKATA, K NAKAYAMA… - Chemical and …, 1982 - jstage.jst.go.jp
The synthesis of dl-steporphine (1), an aporphine-type alkaloid having a hydroxyl group at the 4-position, is described. The acetophenone derivative (4), prepared from 2 and 3 by …
Number of citations: 8 www.jstage.jst.go.jp
JW Ellingboe, LJ Lombardo, TR Alessi… - Journal of medicinal …, 1993 - ACS Publications
… Azeotropic distillation with CCI4 (3X100 mL) gave 163 g (100 %) of 2-bromophenylacetyl chloride (82). The material was used directly in thenext reaction. To a cooled (-20 C) …
Number of citations: 33 pubs.acs.org
MJ Martinelli, DL Varie - Process Chemistry in the …, 1999 - books.google.com
… Ethylene gas was added to mixture of 2-bromophenylacetyl chloride and AlCl3 at-20 to 0 C. Tetralone 5 was obtained as an oily semi-solid in less than 50% yield. After considerable …
Number of citations: 2 books.google.com
L Moreno, N Cabedo, A Boulange, J Parraga… - European Journal of …, 2013 - Elsevier
… 2-Bromophenylacetyl chloride (1.2 mL, 8.25 mmol) was added dropwise at 0 C to a solution of 3,4-dimethoxyphenetylamine (2 g, 5.50 mmol) in 15 mL of CH 2 Cl 2 and 5% aqueous …
Number of citations: 18 www.sciencedirect.com
M Shigeno, Y Iseya, R Kume, K Nozawa-Kumada… - Organic …, 2022 - ACS Publications
… of the starting materials is easily accessible by well-established protocols, such as α-arylation of carbonyl compounds and Friedel–Crafts acylation of 2-bromophenylacetyl chloride, and …
Number of citations: 1 pubs.acs.org
AG Romero, JA Leiby, RB McCall… - Journal of medicinal …, 1993 - ACS Publications
The synthesis of (+)-(R)-2-cyano-A*^ V-dipropyl-8-eunino-6, 7, 8, 9-tetrahydro-3Rr-benz [e] indole [(R)-14, U92016A], a potent 5-HTja agonist, and related analogs is described. In vitro …
Number of citations: 31 pubs.acs.org

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